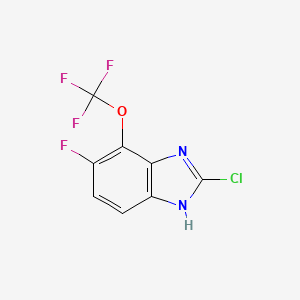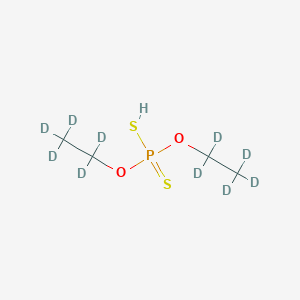
O,O-Diethyl Dithiophosphate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl Dithiophosphate-d10 is a deuterated organophosphorus compound with the molecular formula C4H4D10NO2PS2. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated version, O,O-Diethyl Dithiophosphate. This modification allows for more precise analytical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O,O-Diethyl Dithiophosphate-d10 can be synthesized by treating phosphorus pentasulfide with deuterated ethanol (C2D5OD). The reaction proceeds as follows:
P2S5+4C2D5OD→2(C2D5O)2PS2H+H2S
This reaction involves the substitution of hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated ethanol is crucial in maintaining the deuterium labeling, which is essential for its applications in research.
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Diethyl Dithiophosphate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates.
Reduction: Reduction reactions can convert it back to its thiophosphate form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under mild conditions.
Major Products Formed
Oxidation: Phosphorothioates
Reduction: Thiophosphates
Substitution: Various substituted phosphorodithioates
Applications De Recherche Scientifique
O,O-Diethyl Dithiophosphate-d10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism.
Industry: Applied in the development of lubricants and additives for industrial applications.
Mécanisme D'action
The mechanism of action of O,O-Diethyl Dithiophosphate-d10 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for precise structural analysis. In biological systems, the compound can be metabolized, and its deuterium labeling helps trace its metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
O,O-Diethyl Dithiophosphate: The non-deuterated version of the compound.
Dimethyl Dithiophosphoric Acid: Another organophosphorus compound with similar chemical properties.
Zinc Dithiophosphate: A derivative used as an oil additive.
Uniqueness
O,O-Diethyl Dithiophosphate-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more precise NMR spectroscopy and metabolic tracing, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C4H11O2PS2 |
|---|---|
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D2 |
Clé InChI |
IRDLUHRVLVEUHA-MWUKXHIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])S |
SMILES canonique |
CCOP(=S)(OCC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


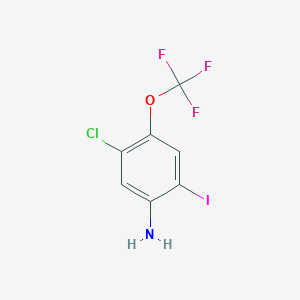
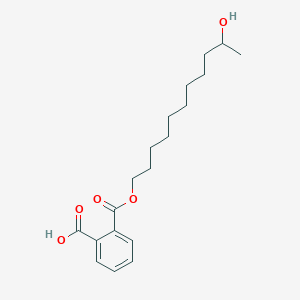
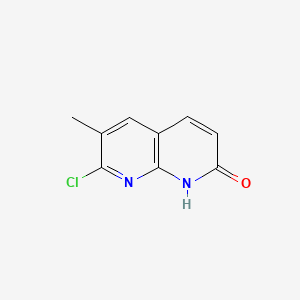
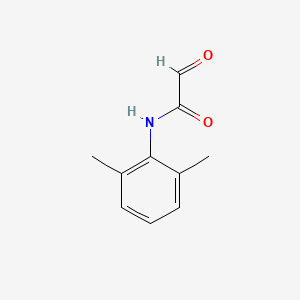
![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)
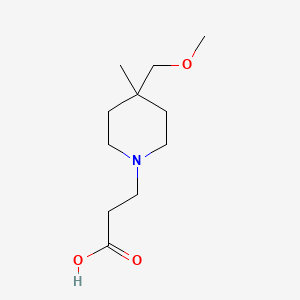

![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)

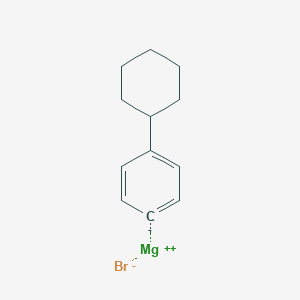
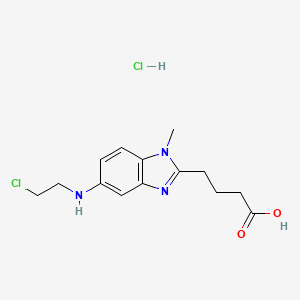
![5-fluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13431884.png)
